An In-depth Technical Guide to N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide, a novel benzamide derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a proposed synthetic route, in-depth characterization methodologies, and explores potential therapeutic applications based on the structural motifs present in the molecule.
Introduction
N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide is a unique chemical entity that combines a pyrrole-substituted benzoic acid core with a methoxyethyl amide side chain. The benzamide moiety is a well-established pharmacophore found in a wide range of biologically active compounds.[1][2] The pyrrole ring, a five-membered aromatic heterocycle, is also a common feature in many natural products and synthetic drugs with diverse pharmacological activities. The strategic incorporation of these two key structural features suggests that N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide may exhibit interesting biological properties. This guide will serve as a foundational resource for its synthesis, characterization, and exploration of its potential as a lead compound in drug discovery programs.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide can be logically approached through the formation of an amide bond between 4-(1H-pyrrol-1-yl)benzoic acid and 2-methoxyethylamine. This retrosynthetic disconnection is illustrated in the diagram below.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis would, therefore, involve two primary stages: the synthesis of the key intermediate, 4-(1H-pyrrol-1-yl)benzoic acid, followed by its coupling with 2-methoxyethylamine.
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
The synthesis of 4-(1H-pyrrol-1-yl)benzoic acid can be achieved via a Clauson-Kaas reaction, a well-established method for the formation of pyrroles. In this reaction, an aniline derivative is reacted with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.
Caption: Reaction scheme for the synthesis of the key intermediate.
A detailed protocol for this synthesis has been adapted from similar reported procedures.[3]
Amide Coupling to Yield N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide
The final step in the synthesis is the formation of the amide bond. This can be accomplished using a variety of standard peptide coupling reagents to activate the carboxylic acid of 4-(1H-pyrrol-1-yl)benzoic acid, followed by the addition of 2-methoxyethylamine. A common and effective coupling agent for this transformation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[4]
Caption: Final amide coupling reaction.
Experimental Protocols
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
Materials:
-
4-aminobenzoic acid
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.
-
To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-(1H-pyrrol-1-yl)benzoic acid.
-
Dry the product under vacuum.
Synthesis of N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide
Materials:
-
4-(1H-pyrrol-1-yl)benzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add DIPEA (2.5 equivalents) to the reaction mixture, followed by the dropwise addition of 2-methoxyethylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide.
Characterization and Data
The structural confirmation of the synthesized N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide would be achieved through a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole protons, the para-substituted benzene ring protons, the methylene protons of the methoxyethyl chain, the methoxy group protons, and the amide N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the aromatic carbons of the pyrrole and benzene rings, and the aliphatic carbons of the methoxyethyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-N stretching, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Potential Applications and Future Directions
While the specific biological activities of N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide have not yet been reported, the presence of the 4-(1H-pyrrol-1-yl)benzoic acid scaffold suggests potential for therapeutic applications. Derivatives of this core structure have been investigated for their antibacterial and antitubercular properties.[10][11]
The introduction of the N-(2-methoxyethyl)amide moiety can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug-like characteristics. Further research into this compound could involve:
-
In vitro screening: Evaluating the compound against a panel of bacterial and fungal strains to determine its antimicrobial spectrum.
-
Antitubercular activity assessment: Testing against Mycobacterium tuberculosis strains.[10][11]
-
Cytotoxicity profiling: Assessing the compound's toxicity against various cancer cell lines, as many N-substituted benzamides have shown antitumor potential.[12]
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with modifications to the pyrrole, benzene ring, and the amide side chain to optimize biological activity and pharmacokinetic properties.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of N-(2-methoxyethyl)-4-(1H-pyrrol-1-yl)benzamide. The proposed synthetic route is based on well-established and reliable chemical transformations. The structural motifs present in the molecule suggest that it is a promising candidate for further investigation in the field of medicinal chemistry, particularly in the search for novel antimicrobial and anticancer agents. The detailed protocols and characterization data provided herein will serve as a valuable resource for researchers embarking on the study of this and related compounds.
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